molecular formula C13H11ClO2S B181143 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene CAS No. 5184-71-4

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene

Cat. No.: B181143
CAS No.: 5184-71-4
M. Wt: 266.74 g/mol
InChI Key: OFGLBHMUHZRKFN-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene is an organic compound with the molecular formula C13H11ClO2S It is a member of the sulfonyl benzene family, characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloro-4-methylbenzene with a sulfonyl chloride reagent under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-chloro-4-methylbenzene and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), at a temperature range of 0-5°C.

    Procedure: The sulfonyl chloride is slowly added to a solution of 1-chloro-4-methylbenzene in an inert solvent, such as dichloromethane, under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, and elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, and low temperatures.

Major Products

    Substitution: Derivatives with functional groups replacing the chlorine atom.

    Oxidation: 1-Chloro-4-(4-carboxyphenyl)sulfonyl-benzene.

    Reduction: 1-Chloro-4-(4-methylphenyl)sulfanyl-benzene.

Scientific Research Applications

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(4-methoxyphenyl)sulfonyl-benzene
  • 1-Chloro-4-(4-methylphenyl)sulfanyl-benzene
  • 1-Chloro-4-(4-chlorophenyl)sulfonyl-benzene

Uniqueness

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene is unique due to the presence of both a chlorine atom and a sulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGLBHMUHZRKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301542
Record name 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5184-71-4
Record name NSC144077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 150 ml of chlorobenzene, 100.1 g (0.75 mol) of aluminum chloride was added, and further 143 g (0.75 mol) of p-toluenesulfonyl chloride was added dropwise over 1 hour. After stirred for 3 hours at 55° C., the reaction mixture was poured into 1.5 liter of water, and then the obtained crystal was filtered off and washed with n-hexane to obtain 140 g of the intended 4-methyl-4'-chlorodiphenylsulfone. NMR (heavy chloroform): δ7.9-7.8 (m, 4H), 7.5 (m, 2H), 7.3 (d, 2H), 2.4 (s, 3H).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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